Cas no 2229689-83-0 (1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine)

1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine
- 2229689-83-0
- EN300-1763280
-
- インチ: 1S/C9H17N/c1-4-5-6-9(10)7-8(9,2)3/h5-6H,4,7,10H2,1-3H3/b6-5+
- InChIKey: GBOYHYZIONCHKC-AATRIKPKSA-N
- ほほえんだ: NC1(/C=C/CC)CC1(C)C
計算された属性
- せいみつぶんしりょう: 139.136099547g/mol
- どういたいしつりょう: 139.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1763280-0.5g |
1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |
2229689-83-0 | 0.5g |
$1316.0 | 2023-09-20 | ||
Enamine | EN300-1763280-0.25g |
1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |
2229689-83-0 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1763280-5.0g |
1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |
2229689-83-0 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1763280-5g |
1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |
2229689-83-0 | 5g |
$3977.0 | 2023-09-20 | ||
Enamine | EN300-1763280-10.0g |
1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |
2229689-83-0 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1763280-0.1g |
1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |
2229689-83-0 | 0.1g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1763280-0.05g |
1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |
2229689-83-0 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1763280-1g |
1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |
2229689-83-0 | 1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1763280-2.5g |
1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |
2229689-83-0 | 2.5g |
$2688.0 | 2023-09-20 | ||
Enamine | EN300-1763280-1.0g |
1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |
2229689-83-0 | 1g |
$1371.0 | 2023-06-03 |
1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amineに関する追加情報
Introduction to 1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine (CAS No: 2229689-83-0)
1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No) 2229689-83-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a conjugated alkene group and a cyclopropane ring with secondary amine functionality makes it a versatile scaffold for chemical modifications and biological evaluations.
The structural motif of 1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine consists of a rigid cyclopropane ring substituted with two methyl groups, enhancing its stability while providing a reactive site for further functionalization. The butenyl moiety introduces a linear alkene chain, which can participate in various chemical reactions such as Michael additions, cross-coupling reactions, and hydrogenation processes. This dual reactivity makes the compound an attractive candidate for synthetic chemistry and drug discovery initiatives.
In recent years, there has been growing interest in cyclopropane-containing compounds due to their unique electronic properties and biological activities. The cyclopropane ring is known to introduce conformational constraints that can influence the binding affinity and selectivity of drug candidates. Additionally, the secondary amine group provides a site for hydrogen bonding interactions, which are crucial for receptor binding in biological systems. These features have positioned compounds like 1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine as promising candidates for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. By leveraging high-throughput virtual screening techniques, scientists can rapidly identify potential hits that exhibit favorable interactions with biological targets. The structural features of 1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine make it an ideal candidate for these studies, as the combination of the cyclopropane ring and the amine group can be tailored to modulate binding properties.
One of the most compelling aspects of 1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine is its potential as a building block for more complex drug molecules. The presence of multiple reactive sites allows for diverse chemical transformations, enabling the synthesis of derivatives with enhanced pharmacological properties. For instance, functionalization of the alkene group can lead to the introduction of additional pharmacophores, while modifications at the amine position can alter solubility and metabolic stability.
The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds in drug development. Among these, cyclopropanes have emerged as particularly interesting scaffolds due to their ability to engage with biological targets in unique ways. The rigid structure of the cyclopropane ring can mimic natural product motifs, while the presence of functional groups allows for fine-tuning of biological activity. These characteristics make 1-(but-1-enyl)-2-methylcyclopentanone a valuable asset in the quest for novel therapeutics.
Current research efforts are focused on exploring the pharmacological potential of cas no2229689 83 0 derivatives. By employing both experimental and computational approaches, scientists aim to uncover new mechanisms of action and identify promising candidates for clinical development. The versatility of this compound class allows for rapid iteration in drug design cycles, which is essential in today's fast-paced pharmaceutical landscape.
The synthesis of cas no 2229689 83 0 has been optimized to ensure high yields and purity levels suitable for further biological testing. Advanced synthetic methodologies have been employed to construct the desired framework efficiently while minimizing unwanted side reactions. These advancements have paved the way for large-scale production and preclinical studies.
The biological evaluation of cas no 2229689 83 0 has revealed several intriguing properties that warrant further investigation. Initial studies suggest that this compound exhibits moderate affinity for certain protein targets, indicating its potential as a lead compound for drug development. Additionally, preliminary toxicology assessments have shown favorable safety profiles, encouraging researchers to proceed with more comprehensive pharmacological evaluations.
In conclusion,cas no2229689 83 0 represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential applications make it an attractive scaffold for developing novel therapeutic agents. As our understanding of molecular interactions continues to evolve,cas no2229689 83 0 will undoubtedly play a significant role in shaping future drug discovery efforts.
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